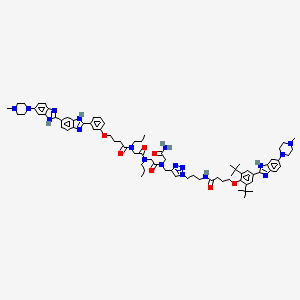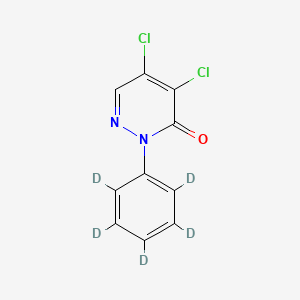
(S)-Remdesivir-alanine-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Remdesivir-alanine-D4 is a derivative of Remdesivir, an antiviral medication that has gained prominence for its use in treating viral infections, particularly COVID-19. The compound this compound is a labeled version of Remdesivir, where the alanine moiety is isotopically labeled with deuterium (D4). This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
准备方法
合成路线和反应条件
(S)-瑞德西韦-丙氨酸-D4 的合成涉及多个步骤,从瑞德西韦的基本组成部分开始。关键步骤包括丙氨酸部分的加入及其随后用氘进行标记。反应条件通常涉及使用氘化的试剂和溶剂,以确保氘原子的加入。该过程可能还涉及催化氢化和其他标准有机合成技术。
工业生产方法
(S)-瑞德西韦-丙氨酸-D4 的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,通常涉及先进的技术,例如连续流动合成和自动化反应监测。质量控制措施非常严格,以确保最终产品的稳定性和安全性。
化学反应分析
反应类型
(S)-瑞德西韦-丙氨酸-D4 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子内的官能团。
取代: 该化合物可以进行亲核和亲电取代反应,导致形成不同的类似物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、烷基化剂和亲核试剂等试剂在受控条件下使用。
形成的主要产物
从这些反应中形成的主要产物包括 (S)-瑞德西韦-丙氨酸-D4 的各种类似物和衍生物,每种都有可能不同的药理特性。
科学研究应用
(S)-瑞德西韦-丙氨酸-D4 广泛用于科学研究,特别是在以下领域:
化学: 用于研究瑞德西韦衍生物的化学性质和反应性。
生物学: 用于生物测定中,以了解药物与生物靶标的相互作用。
医学: 用于药代动力学研究,以追踪瑞德西韦在体内的代谢和分布。
工业: 应用于开发新的抗病毒药物和治疗剂。
作用机制
(S)-瑞德西韦-丙氨酸-D4 的作用机制与瑞德西韦相似。它是一种前药,在体内代谢成其活性形式。活性形式抑制 RNA 依赖性 RNA 聚合酶,这对于病毒复制至关重要。通过阻断这种酶,该化合物有效地阻止了病毒的复制,从而减少了体内的病毒载量。
相似化合物的比较
类似化合物
瑞德西韦: 母体化合物,广泛用作抗病毒药物。
GS-441524: 一种核苷类似物,是瑞德西韦的代谢产物。
法匹拉韦: 另一种具有类似作用机制的抗病毒药物。
独特性
(S)-瑞德西韦-丙氨酸-D4 的独特之处在于它用氘进行同位素标记。这种标记在药代动力学研究中具有明显的优势,使研究人员能够更准确地追踪药物的代谢。氘原子还赋予化合物更高的稳定性,这可能会增强其治疗功效。
属性
分子式 |
C27H35N6O8P |
|---|---|
分子量 |
606.6 g/mol |
IUPAC 名称 |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D |
InChI 键 |
RWWYLEGWBNMMLJ-OJVVGVSFSA-N |
手性 SMILES |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
规范 SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)







![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
